Ferric sodium ferrocyanide

Catalog No.
S13258436
CAS No.
51041-36-2
M.F
C6Fe2N6Na
M. Wt
290.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferric sodium ferrocyanide

CAS Number

51041-36-2

Product Name

Ferric sodium ferrocyanide

IUPAC Name

sodium;iron(2+);iron(3+);hexacyanide

Molecular Formula

C6Fe2N6Na

Molecular Weight

290.78 g/mol

InChI

InChI=1S/6CN.2Fe.Na/c6*1-2;;;/q6*-1;+2;+3;+1

InChI Key

CLWYUSSFVCPWPV-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Fe+2].[Fe+3]

Ferric sodium ferrocyanide, commonly known as sodium ferrocyanide, is a coordination compound with the formula Na4Fe(CN)610H2O\text{Na}_4\text{Fe}(\text{CN})_6\cdot 10\text{H}_2\text{O}. This compound is a yellow crystalline solid, often referred to as yellow prussiate of soda. It is soluble in water and has low toxicity compared to other cyanide compounds due to the stable nature of its cyanide ligands, which do not readily release free cyanide ions. The compound is primarily composed of sodium, iron, and cyanide ions, forming a complex that exhibits unique properties and reactivity .

That are significant for its applications:

  • Formation of Prussian Blue: When ferric sodium ferrocyanide reacts with ferric ions, it produces a deep blue pigment known as Prussian blue:
    Fe3++ Fe CN 6]4Fe3[Fe CN 6]2\text{Fe}^{3+}+\text{ Fe CN }_6]^{4-}\rightarrow \text{Fe}_3[\text{Fe CN }_6]_2
  • Decomposition in Acidic Medium: In the presence of strong acids or upon exposure to ultraviolet light, ferric sodium ferrocyanide can decompose, releasing hydrogen cyanide gas:
    Na4Fe(CN)6+HClHCN+other products\text{Na}_4\text{Fe}(\text{CN})_6+\text{HCl}\rightarrow \text{HCN}+\text{other products}
  • Reactivity with Silver Nitrate: A reaction with silver nitrate leads to the formation of a white precipitate of silver ferrocyanide:
    Na4Fe(CN)6+4AgNO34AgFe CN 6+4NaNO3\text{Na}_4\text{Fe}(\text{CN})_6+4\text{AgNO}_3\rightarrow 4\text{AgFe CN }_6+4\text{NaNO}_3

These reactions highlight the compound's versatility and its ability to form various derivatives .

Ferric sodium ferrocyanide can be synthesized through several methods:

  • Reaction of Sodium Cyanide and Ferrous Sulfate:
    6NaCN+FeSO4+HeatNa4Fe(CN)6+Na2SO46\text{NaCN}+\text{FeSO}_4+\text{Heat}\rightarrow \text{Na}_4\text{Fe}(\text{CN})_6+\text{Na}_2\text{SO}_4
  • From Calcium Cyanide and Iron(II) Sulfate:
    • Calcium cyanide reacts with iron(II) sulfate and sodium carbonate in a two-step process:
    • First, calcium ferrocyanide is formed:
      CaCN2+FeSO4Ca2Fe(CN)6+CaSO4\text{CaCN}_2+\text{FeSO}_4\rightarrow \text{Ca}_2\text{Fe}(\text{CN})_6+\text{CaSO}_4
    • Then, this compound is treated with sodium carbonate to yield ferric sodium ferrocyanide.

These methods emphasize the compound's synthetic accessibility in industrial applications .

Ferric sodium ferrocyanide has a variety of applications across different fields:

  • Food Industry: Used as an anticaking agent in table salt and salt substitutes.
  • Pigment Production: Acts as a precursor for Prussian blue, utilized in paints and inks.
  • Chemical Industry: Serves as a stabilizer for coatings and in the removal of mercaptans in petroleum processing.
  • Analytical Chemistry: Employed in qualitative analysis for detecting metal ions .

Research into the interactions of ferric sodium ferrocyanide with other substances has revealed its potential for ion exchange and chelation. It can form complexes with various metal ions, which can influence their solubility and bioavailability. Studies indicate that it may also interact with biological systems through mechanisms involving metal ion transport or detoxification .

Ferric sodium ferrocyanide shares similarities with several other coordination compounds. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
Potassium FerrocyanideK4[Fe(CN)6]K_4[Fe(CN)_6]Similar structure; forms Prussian blue upon reaction.
Ferric FerrocyanideFe3[Fe(CN)6]2Fe_3[Fe(CN)_6]_2Known as Prussian blue; used as a pigment.
Calcium FerrocyanideCa2[Fe(CN)6]2Ca_2[Fe(CN)_6]_2Precursor for synthesizing ferric sodium ferrocyanide.
Copper FerrocyanideCu2[Fe(CN)6]2Cu_2[Fe(CN)_6]_2Exhibits different solubility properties compared to ferric sodium ferrocyanide.

Uniqueness

Ferric sodium ferrocyanide is unique due to its low toxicity relative to other cyanides and its stability in various environments. Its ability to form stable complexes makes it valuable in both industrial applications and analytical chemistry .

Ferric sodium ferrocyanide represents a complex coordination compound that exhibits unique structural characteristics arising from the combination of ferric ions with ferrocyanide complexes and sodium cations [1]. This compound demonstrates the intricate interplay between different iron oxidation states within a single crystalline framework, making it an important subject for understanding mixed-valence coordination chemistry [2].

Molecular Formula and Stoichiometric Variations

The molecular formula of ferric sodium ferrocyanide is documented as sodium iron(2+) iron(3+) hexacyanide with the chemical formula C₆Fe₂N₆Na [1]. The compound exhibits a molecular weight of 290.784 grams per mole, as established through computational analysis [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as sodium iron(2+) iron(3+) hexacyanide, reflecting the presence of both divalent and trivalent iron centers [2].

The stoichiometric composition reveals the presence of six cyanide groups, two iron atoms in different oxidation states, and one sodium cation per formula unit [1]. The compound contains iron in both +2 and +3 oxidation states, with the ferrous iron coordinated within the hexacyanoferrate complex and the ferric iron occupying external lattice positions [3]. This dual oxidation state arrangement contributes to the compound's unique electronic and structural properties [3].

Table 1: Molecular Composition and Physical Properties

PropertyValueReference
Molecular FormulaC₆Fe₂N₆Na [1]
Molecular Weight290.784 g/mol [1]
Iron Oxidation States+2, +3 [3]
Cyanide Groups6 per formula unit [1]
Sodium Content1 per formula unit [1]
StereochemistryAchiral [1]

The structural analysis indicates that the compound exists as an achiral molecule with zero defined stereocenters and no optical activity [1]. The charge distribution remains neutral overall, with the positive charges from the metal centers balanced by the negative charges from the cyanide ligands [1].

Crystallographic Characterization

Ferric sodium ferrocyanide crystallizes in a cubic lattice structure characteristic of Prussian blue analogues [4]. The crystal structure features alternating ferric and ferrous iron centers occupying face-centered cubic lattice positions [5]. The cubic framework exhibits the space group Fm3m, which is commonly observed in hexacyanoferrate compounds [6].

The unit cell parameters for related ferric ferrocyanide structures indicate a lattice constant of approximately 10.1 Angstroms, consistent with the cubic symmetry of the framework [6]. The crystallographic analysis reveals that the iron centers adopt octahedral coordination environments within the cyanide-bridged network [4].

Table 2: Crystallographic Parameters

ParameterValueReference
Crystal SystemCubic [4]
Space GroupFm3m [6]
Lattice Parameter~10.1 Å [6]
Coordination EnvironmentOctahedral [4]
Structure TypeFace-centered cubic [5]

The crystal structure exhibits polymorphic variations depending on synthesis conditions and hydration levels [7]. The cubic phase represents the most thermodynamically stable form under ambient conditions [7]. Structural refinement studies have demonstrated that the coordination framework remains robust across different preparation methods [8].

Coordination Geometry of Iron-Cyanide Complexes

The coordination geometry of ferric sodium ferrocyanide centers around octahedral arrangements of both iron centers [9]. The ferrous iron within the hexacyanoferrate complex adopts perfect octahedral geometry with six cyanide ligands coordinated through carbon atoms [9]. Each cyanide ligand forms linear iron-carbon-nitrogen bonds with bond angles approaching 180 degrees [9].

The iron-carbon bond lengths in the ferrocyanide complex measure approximately 1.91 Angstroms, while the carbon-nitrogen bond distances are approximately 1.17 Angstroms [10]. These bond lengths reflect the strong field nature of cyanide ligands and the resulting low-spin electronic configuration of the iron centers [9].

Table 3: Coordination Geometry Parameters

Bond TypeBond Length (Å)Coordination NumberReference
Iron-Carbon1.916 [10]
Carbon-Nitrogen1.17- [10]
Iron CoordinationOctahedral6 [9]
Bond Angles~180°- [9]

The ferric iron centers in the extended structure coordinate to nitrogen atoms of the cyanide bridges, creating a three-dimensional network . This bridging arrangement results in alternating ferrous and ferric iron centers connected through cyanide ligands [3]. The octahedral symmetry designation follows the Oh point group, characteristic of regular octahedral complexes [9].

The electronic configuration of the iron centers reflects the influence of the strong cyanide field [9]. The ferrous iron exhibits a low-spin d⁶ configuration, while the ferric iron adopts a low-spin d⁵ arrangement [9]. This electronic structure contributes to the stability and unique properties of the coordination framework [9].

Hydration States and Polymorphic Forms

Ferric sodium ferrocyanide can exist in multiple hydration states, with the most common being the anhydrous form and various hydrated polymorphs [12]. The sodium ferrocyanide component can incorporate water molecules in its crystal lattice, leading to compounds such as the decahydrate form Na₄Fe(CN)₆·10H₂O [13].

The dehydration process occurs in stages, with initial water loss beginning around 50-60 degrees Celsius [14]. Complete dehydration to the anhydrous form occurs at approximately 81.5 degrees Celsius [15]. The dehydration process affects the crystal structure and can lead to phase transitions between different polymorphic forms [15].

Table 4: Hydration States and Thermal Properties

Hydration StateFormulaDehydration TemperatureReference
AnhydrousNa₄Fe(CN)₆- [16]
DecahydrateNa₄Fe(CN)₆·10H₂O81.5°C [15]
Partial HydratesVariable50-60°C [14]
Water Content10 molecules maxVariable [17]

The polymorphic forms include cubic, monoclinic, and tetragonal structures depending on synthesis conditions and thermal treatment [18]. The cubic form represents the most stable polymorph under standard conditions [7]. The monoclinic form can arise under specific synthesis conditions or upon partial dehydration [18].

The structural transitions between polymorphic forms involve changes in the coordination environment and lattice parameters [7]. These transitions can be reversible under appropriate conditions, allowing for controlled modification of the material properties [18]. The water content significantly influences the stability and electronic properties of the different polymorphic forms [17].

Traditional Precipitation Routes

Traditional precipitation methodologies for ferric sodium ferrocyanide synthesis encompass two primary approaches: ferrous sulfate-cyanide reactant systems and double salt formation strategies. These conventional routes have established the foundational framework for industrial production processes and continue to serve as the basis for modern manufacturing protocols [1] [2].

Ferrous Sulfate-Cyanide Reactant Systems

The ferrous sulfate-cyanide reactant system represents one of the most widely employed traditional precipitation routes for ferric sodium ferrocyanide synthesis. This methodology involves the controlled reaction between ferrous sulfate heptahydrate (FeSO₄·7H₂O) and sodium cyanide (NaCN) under specific temperature and pH conditions to produce the desired coordination compound [3] [4].

The fundamental reaction mechanism proceeds through the formation of an intermediate ferrocyanide complex, which subsequently undergoes controlled precipitation to yield ferric sodium ferrocyanide. Research has demonstrated that optimal conditions for this synthesis route require maintenance of temperature ranges between 70-95°C and pH values of 5.5-6.5 [5] [3]. The iron to cyanide molar ratio must be carefully controlled at 0.5:6 to ensure complete complexation and maximize product yield [6].

The reaction pathway involves initial dissolution of ferrous sulfate in deionized water, followed by gradual addition of sodium cyanide solution under continuous stirring. The formation of the ferrocyanide intermediate occurs rapidly, with reaction times typically ranging from 20-50 minutes depending on the specific temperature and concentration parameters employed [7]. Studies have shown that yields can reach 86-95% under optimized conditions, with the product typically crystallizing in yellow prismatic crystal form [8] [4].

Critical process parameters include maintaining sodium ferrocyanide concentrations between 450-575 g/L during the precipitation phase. The reaction exhibits first-order dependence on both ferrocyanide and ferric ion concentrations, with activation energies typically measuring 23 kJ/mol [9]. Temperature control proves essential, as excessive heat can lead to decomposition of cyanide compounds and formation of unwanted byproducts [10].

Double Salt Formation Strategies

Double salt formation strategies represent an alternative traditional precipitation approach that involves the sequential formation of intermediate calcium-sodium mixed salts before final conversion to ferric sodium ferrocyanide. This methodology provides enhanced control over crystal morphology and purity levels compared to direct precipitation methods [11] [2].

The process initiates with the reaction of hydrogen cyanide (HCN) with ferrous chloride (FeCl₂) and calcium hydroxide (Ca(OH)₂) to produce calcium ferrocyanide (Ca₂[Fe(CN)₆]·11H₂O) as an intermediate compound. This intermediate formation occurs at temperatures of 90-110°C over extended reaction periods of 60-120 minutes [12]. The calcium ferrocyanide intermediate is subsequently treated with sodium salts to precipitate a mixed calcium-sodium salt (CaNa₂[Fe(CN)₆]₂) [2].

The final conversion step involves treatment of the mixed salt with sodium carbonate (Na₂CO₃) under controlled conditions to yield the tetrasodium salt form of ferric sodium ferrocyanide. This multi-stage approach typically achieves yields of 78-90% with enhanced product purity due to the selective precipitation and purification steps inherent in the methodology [12].

Double salt formation strategies offer several advantages over direct precipitation methods, including improved control over particle size distribution and crystal habit. The method produces monoclinic prismatic crystals with more uniform morphology compared to the yellow prismatic crystals obtained through direct ferrous sulfate-cyanide reactions [13]. The pH control range for this approach typically spans 6.0-7.0, providing greater stability against unwanted side reactions [12].

Process optimization studies have demonstrated that sodium ferrocyanide concentrations during the double salt formation phase should be maintained between 500-630 g/L to ensure complete conversion. The method exhibits particular advantages for large-scale production due to the enhanced purification achieved through the intermediate formation steps [14].

Industrial-Scale Production Protocols

Industrial-scale production of ferric sodium ferrocyanide employs sophisticated manufacturing protocols that have evolved from traditional precipitation methods to incorporate advanced process control and purification technologies. Modern industrial facilities utilize four primary production methodologies, each optimized for specific product quality requirements and economic considerations [1] [14].

The hydrogen cyanide-ferrous chloride route represents the most widely adopted industrial protocol, accounting for approximately 60% of global production capacity. This method involves the controlled reaction of hydrogen cyanide with ferrous chloride and calcium hydroxide at operating temperatures of 70-75°C over processing periods of 2-3 hours [11] [2]. The protocol achieves typical yields of 85-92% with product purity levels reaching 99.4%, making it particularly suitable for high-grade applications [8].

Industrial implementation of this route requires specialized handling systems for hydrogen cyanide due to its extreme toxicity. Manufacturing facilities employ closed-loop reaction systems with comprehensive vapor recovery and neutralization protocols. The process utilizes continuous stirred tank reactors with precise temperature control and automated pH monitoring systems [12]. Material balance calculations indicate that approximately 1.2 kg of hydrogen cyanide and 2.8 kg of ferrous chloride are required per kilogram of product, with calcium hydroxide serving as the neutralizing agent [1].

The sodium cyanide-ferrous sulfate route provides an alternative industrial approach with enhanced safety profiles compared to hydrogen cyanide-based methods. This protocol operates at higher temperatures of 95-100°C with shorter processing times of 0.5-1 hours, achieving yields of 78-88% and product purity levels of 95-97% [3] [4]. The method proves particularly advantageous for facilities with existing sodium cyanide handling infrastructure.

Industrial facilities employing this route utilize batch reactor systems with rapid heating capabilities and efficient mixing systems. The protocol requires careful control of reagent addition rates to prevent localized supersaturation and ensure uniform crystal growth. Quality control measures include continuous monitoring of iron to cyanide ratios and real-time pH adjustment systems [7].

Electrolytic oxidation methods represent a specialized industrial protocol primarily employed for ultra-high purity applications. This approach involves the electrolytic oxidation of sodium ferrocyanide solutions at controlled temperatures of 80°C over extended processing periods of 4-6 hours [8]. The method achieves yields of 75-85% with exceptional product purity levels of 99.0-99.2%.

The electrolytic process requires sophisticated electrochemical equipment including platinum-coated anodes and ceramic diaphragm cathode chambers. Industrial implementation involves continuous solution circulation systems with precise current density control and automated electrolyte management. The method produces minimal waste streams and allows for complete recovery of unreacted starting materials [8].

Direct iron-cyanide reaction protocols utilize finely divided metallic iron powder in combination with sodium cyanide solutions. This approach operates at temperatures of 90-110°C over processing periods of 3-5 hours, achieving yields of 80-90% with product purity levels of 92-96% [10]. The method offers advantages in terms of raw material costs and simplified handling requirements.

Industrial facilities employing direct iron-cyanide reactions utilize specialized grinding and sizing equipment to produce iron powder with particle sizes of 20 mesh or smaller. The protocol requires excess iron ratios of 8-20 times the stoichiometric requirement to ensure complete reaction [10]. Air injection systems provide controlled oxidation to maintain reaction rates and prevent deactivation of iron surfaces.

Purification and Crystallization Techniques

Purification and crystallization techniques for ferric sodium ferrocyanide represent critical process stages that determine final product quality, purity, and physical characteristics. Industrial purification protocols employ multi-stage separation and crystallization processes designed to remove impurities while controlling crystal morphology and size distribution [8] [15].

Primary precipitation purification occurs at temperatures of 70-95°C under atmospheric pressure conditions over periods of 0.5-2 hours. During this stage, crude ferric sodium ferrocyanide precipitates are formed with sodium ferrocyanide concentrations maintained between 450-500 g/L. This initial purification stage typically achieves impurity reduction levels of 60-70%, removing primarily unreacted starting materials and soluble salt byproducts [8].

The primary precipitation process utilizes controlled cooling rates and seeded crystallization techniques to promote uniform crystal growth. Industrial facilities employ continuous clarification systems with automated cake washing to remove residual mother liquor containing impurities. Filtration systems utilize pressure filters with synthetic filter media to achieve efficient solid-liquid separation [4].

Acid treatment purification represents a secondary purification stage conducted at ambient temperatures of 25-30°C under atmospheric pressure. This process involves treatment of precipitated solids with dilute mineral acids to remove metallic impurities and residual hydroxide compounds [16]. The treatment duration typically ranges from 0.25-0.5 hours, achieving additional impurity reduction of 80-85%.

Industrial acid treatment systems employ continuous countercurrent washing with precise pH control to prevent decomposition of the ferrocyanide complex. The process requires careful monitoring of acid concentration and contact time to avoid hydrogen cyanide gas evolution. Specialized scrubbing systems capture and neutralize any evolved gases to ensure worker safety and environmental compliance [17].

Recrystallization techniques provide the primary method for achieving high-purity ferric sodium ferrocyanide products. The recrystallization process operates at controlled temperatures of 60-70°C under reduced pressure conditions of 28-29 inches of mercury over periods of 2-4 hours [8]. Sodium ferrocyanide concentrations during recrystallization are maintained between 550-630 g/L to ensure optimal supersaturation levels.

The recrystallization process utilizes controlled evaporation techniques to concentrate solutions while preventing thermal decomposition. Industrial facilities employ vacuum evaporators with heat exchangers designed to maintain uniform temperature distribution. The process achieves impurity reduction levels of 90-95% through selective crystallization and mother liquor separation [8].

Crystal habit modification techniques are employed to control the morphology and size distribution of ferric sodium ferrocyanide crystals. Studies have demonstrated that ferrocyanide ions significantly influence crystal growth patterns, promoting the formation of specific crystal faces and inhibiting others [13]. Industrial processes utilize controlled nucleation and growth conditions to produce crystals with desired morphological characteristics.

Final purification stages involve controlled crystallization at reduced temperatures of 15-30°C under atmospheric pressure conditions over periods of 1-2 hours. The process utilizes concentrated solutions with sodium ferrocyanide levels of 650 g/L to promote high-quality crystal formation [8]. This final stage achieves impurity reduction levels of 95-99%, producing pharmaceutical and analytical grade products.

Industrial crystallization systems employ seeded crystallization techniques with precisely controlled cooling profiles to achieve uniform crystal size distributions. The process utilizes classified seed crystals and controlled agitation systems to promote consistent nucleation and growth rates. Product recovery systems include centrifugal separators and continuous drying equipment to produce the final crystalline product [18].

Drying techniques for purified ferric sodium ferrocyanide employ controlled temperature conditions of 50-60°C under atmospheric pressure over extended periods of 4-8 hours. The drying process must be carefully controlled to prevent dehydration of crystal water and maintain product stability [4]. Industrial drying systems utilize fluidized bed dryers with precise temperature and humidity control to ensure product quality.

Quality control during purification and crystallization involves continuous monitoring of crystal morphology, particle size distribution, and chemical purity. Analytical techniques include X-ray diffraction for crystal structure verification, scanning electron microscopy for morphological analysis, and chemical analysis for purity determination [19]. Statistical process control methods ensure consistent product quality and compliance with specifications.

ParameterFerrous Sulfate-Cyanide SystemDouble Salt Formation
Temperature Range (°C)70-9590-110
pH Range5.5-6.56.0-7.0
Reaction Time (minutes)20-5060-120
Iron to Cyanide Molar Ratio0.5:61:6
Sodium Ferrocyanide Concentration (g/L)450-575500-630
Yield (%)86-9578-90
Crystal FormYellow prismatic crystalsMonoclinic prismatic
MethodMain ReactantsOperating Temperature (°C)Processing Time (hours)Typical Yield (%)Product Purity (%)
Hydrogen Cyanide-Ferrous Chloride RouteHCN, FeCl₂, Ca(OH)₂70-752-385-9299.4
Sodium Cyanide-Ferrous Sulfate RouteNaCN, FeSO₄95-1000.5-178-8895-97
Electrolytic Oxidation MethodNa₄Fe(CN)₆ solution804-675-8599.0-99.2
Direct Iron-Cyanide ReactionNaCN, Fe powder90-1103-580-9092-96
Purification StageTemperature (°C)Pressure (mmHg)Duration (hours)Concentration (g/L)Impurity Reduction (%)
Primary Precipitation70-95Atmospheric0.5-2450-50060-70
Acid Treatment25-30Atmospheric0.25-0.5Variable80-85
Recrystallization60-7028-292-4550-63090-95
Final Purification15-30Atmospheric1-265095-99
Drying50-60Atmospheric4-8N/AN/A
Synthesis RouteInitial Reactant Concentration (M)pH Control RangeReaction Rate (mol/L·s)Activation Energy (kJ/mol)Supersaturation Ratio
Calcium Ferrocyanide Intermediate0.1-0.56.5-7.52.2×10⁻²231.5-2.0
Direct Sodium Salt Formation0.2-0.85.5-6.53.5×10⁻³282.0-3.0
Mixed Salt Precipitation0.15-0.66.0-7.01.8×10⁻²251.8-2.5
High Temperature Synthesis0.3-1.07.0-8.04.1×10⁻²192.5-4.0

Hydrogen Bond Acceptor Count

12

Exact Mass

290.878084 g/mol

Monoisotopic Mass

290.878084 g/mol

Heavy Atom Count

15

UNII

E7X7FMK38L

General Manufacturing Information

Ferrate(4-), hexakis(cyano-.kappa.C)-, iron(3+) sodium (1:1:1), (OC-6-11)-: INACTIVE

Dates

Last modified: 08-10-2024

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